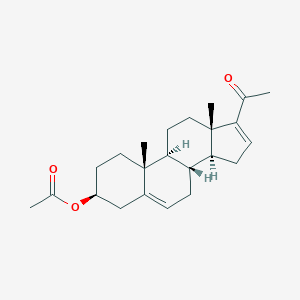

Dehydropregnenolone acetate

Description

16-Dehydropregnenolone acetate has been reported in Sphaceloma with data available.

structure

Structure

3D Structure

Properties

IUPAC Name |

[(3S,8R,9S,10R,13S,14S)-17-acetyl-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15-decahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H32O3/c1-14(24)19-7-8-20-18-6-5-16-13-17(26-15(2)25)9-11-22(16,3)21(18)10-12-23(19,20)4/h5,7,17-18,20-21H,6,8-13H2,1-4H3/t17-,18-,20-,21-,22-,23+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MZWRIOUCMXPLKV-RFOVXIPZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CCC2C1(CCC3C2CC=C4C3(CCC(C4)OC(=O)C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)C1=CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC=C4[C@@]3(CC[C@@H](C4)OC(=O)C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H32O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8057857 | |

| Record name | Dehydropregnenolone acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8057857 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

356.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

979-02-2 | |

| Record name | Dehydropregnenolone acetate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=979-02-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Dehydropregnenolone acetate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000979022 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 16-Dehydropregnenolone acetate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=37741 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Dehydropregnenolone acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8057857 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 20-oxopregna-5,16-dien-3-β-yl acetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.326 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PREGNADIENOLONE ACETATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/832VMW7ZGC | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Dehydropregnenolone Acetate: A Cornerstone of Steroid Synthesis - A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dehydropregnenolone acetate (16-DPA) stands as a pivotal intermediate in the landscape of steroid chemistry. Its discovery and the development of its large-scale synthesis revolutionized the pharmaceutical industry, paving the way for the widespread availability of corticosteroids, sex hormones, and oral contraceptives. This technical guide provides an in-depth exploration of the discovery, historical significance, and key experimental protocols related to 16-DPA. It includes a comprehensive summary of its physicochemical properties, detailed methodologies for its synthesis, and an overview of the crucial signaling pathways of its downstream products.

Introduction: The Dawn of a Steroid Revolution

Prior to the late 1930s, the production of steroid hormones was a complex and costly endeavor, limiting their therapeutic application. The landscape dramatically shifted with the work of Russell Earl Marker, whose development of the "Marker degradation" process unlocked a cost-effective route to essential steroid intermediates from abundant plant-based sources.[1][2][3] At the heart of this revolution was this compound (16-DPA), a versatile synthon that became the foundational building block for a vast array of life-saving drugs.[1][4] This discovery not only had a profound scientific impact but also led to the establishment of Mexico as a global hub for steroid production.[1] 16-DPA's significance lies in its unique chemical structure, which allows for its efficient conversion into a wide range of biologically active steroid compounds, including corticosteroids, progestogens, androgens, and estrogens.[1][4][5]

Physicochemical and Spectroscopic Data

The accurate characterization of 16-DPA is crucial for its use in pharmaceutical synthesis. The following tables summarize its key physical, chemical, and spectroscopic properties.

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Reference(s) |

| Molecular Formula | C23H32O3 | [1][6][7] |

| Molar Mass | 356.50 g/mol | [1][6][7] |

| Appearance | White to off-white crystalline powder | [1][5][8] |

| Melting Point | 170-178 °C | [5][9] |

| CAS Number | 979-02-2 | [1][7] |

| Solubility | Soluble in ethanol and methanol; insoluble in water | [5] |

Table 2: Spectroscopic Data for this compound

| Spectroscopic Technique | Key Data Points | Reference(s) |

| ¹H NMR (CDCl₃) | δ 6.4 (s, 1H, C-16 olefinic proton), 5.3 (m, 1H, C-6 olefinic proton), 2.2 (s, 3H, C-20 methyl ketone), 2.0 (s, 3H, C-3 acetate) | [10] |

| ¹³C NMR | Key signals corresponding to the steroid backbone and functional groups. | [10][11] |

| Infrared (IR) | ν 1735 cm⁻¹ (acetate C=O), 1675 cm⁻¹ (α,β-unsaturated ketone C=O) | [10] |

| Mass Spectrometry (MS) | m/z 356 (M+) | [6] |

Historical Significance: The Marker Degradation

The historical importance of 16-DPA is inextricably linked to the Marker degradation, a groundbreaking three-step synthetic route developed by Russell Earl Marker in the late 1930s.[2][3] This process enabled the conversion of diosgenin, a steroidal sapogenin found in high concentrations in Mexican yams (Dioscorea species), into 16-dehydropregnenolone (16-DP), which could then be easily acetylated to 16-DPA.[1][2]

The key steps of the Marker degradation are:

-

Acetolysis of Diosgenin: Diosgenin is treated with acetic anhydride at high temperatures, leading to the opening of the spiroketal side chain to form pseudodiosgenin diacetate.[3][12]

-

Oxidative Cleavage: The double bond in the furan ring of pseudodiosgenin diacetate is oxidatively cleaved using chromium trioxide.[3][12]

-

Hydrolysis and Elimination: The resulting intermediate is then subjected to hydrolysis and elimination to yield 16-dehydropregnenolone, which is subsequently acetylated to 16-DPA.[2]

This process was revolutionary because it utilized an inexpensive and abundant starting material, making the large-scale production of steroids economically viable for the first time.[2][13]

Experimental Protocols

The synthesis of 16-DPA has been refined over the years, with various methods developed to improve yield and reduce the use of hazardous reagents. Below are detailed methodologies for key synthetic routes.

Synthesis of 16-DPA from Diosgenin (Marker Degradation)

This protocol is a generalized representation of the classic Marker degradation.

Step 1: Acetolysis of Diosgenin to Pseudodiosgenin Diacetate

-

In a pressure reactor, charge diosgenin, acetic anhydride, and a hydrocarbon solvent (e.g., xylene) in a molar ratio of approximately 1:3.5 (diosgenin:acetic anhydride).[12]

-

Heat the mixture with stirring to around 200°C, allowing the pressure to build to 5-6 kg/cm ².[12]

-

Maintain these conditions for several hours until the reaction is complete, as monitored by thin-layer chromatography (TLC).[14]

-

After cooling, the reaction mixture is worked up to isolate the pseudodiosgenin diacetate. The yield for this step is typically high, often exceeding 90%.[10]

Step 2: Oxidation of Pseudodiosgenin Diacetate

-

Dissolve the pseudodiosgenin diacetate in a mixture of a chlorinated solvent (e.g., dichloromethane) and glacial acetic acid.[12]

-

Cool the solution to 0-5°C.[12]

-

Prepare a solution of chromium trioxide (CrO₃) in water and glacial acetic acid, and pre-cool it to 0-5°C.[12]

-

Add the oxidant solution dropwise to the solution of pseudodiosgenin diacetate, maintaining the temperature below 7°C.[12]

-

After the addition is complete, the reaction is stirred until completion and then worked up to isolate the intermediate product.

Step 3: Hydrolytic Degradation to 16-Dehydropregnenolone Acetate

-

The crude product from the oxidation step is refluxed in acetic acid.[10]

-

This step proceeds in almost quantitative yield to furnish 16-DPA.[10]

-

The final product is then purified by crystallization.

Synthesis of 16-DPA from Solasodine

Solasodine, another steroidal sapogenin found in plants of the Solanum genus, can also serve as a starting material for 16-DPA synthesis.[12][15]

A Multi-Step Conversion:

A reported method involves a nine-step synthesis starting from 3-acetoxysolanidine, proceeding through a tomatidenol intermediate, with an overall yield of 30%.[16][17] The final steps involve:

-

Acetylation of tomatidenol with acetic anhydride in pyridine to give the diacetate in 98% yield.[16]

-

Treatment with acetic acid at reflux to yield an intermediate in 85% yield.[16]

-

Subsequent oxidation with CrO₃ in acetic acid and elimination to afford 16-DPA in 76% yield for this final step.[16]

More recent methods have focused on developing more efficient and environmentally friendly processes, such as a one-pot synthesis using potassium permanganate as the oxidant under phase-transfer catalysis conditions, achieving an overall yield of 75%.[14] Another approach utilizes tetrabutylammonium hydrogen sulfate as a phase-transfer catalyst and potassium dichromate as the oxidizing agent, yielding 37.0% of pure 16-DPA.[15]

Downstream Signaling Pathways

The profound impact of 16-DPA stems from its role as a precursor to a wide array of steroid hormones that regulate numerous physiological processes through complex signaling pathways.[1][4] The following diagrams illustrate the general signaling pathways for the major classes of steroids derived from 16-DPA.

Caption: Glucocorticoid Signaling Pathway.

Caption: Androgen Receptor Signaling Pathway.

Caption: Estrogen Receptor Signaling Pathway.

Experimental Workflow

The synthesis and characterization of 16-DPA and its derivatives follow a structured experimental workflow.

Caption: General Experimental Workflow.

Conclusion

This compound remains a cornerstone of the pharmaceutical industry, a testament to the ingenuity of early steroid chemists. Its discovery and the development of efficient synthetic routes from readily available plant precursors democratized access to a wide range of essential steroid-based medicines. For today's researchers and drug development professionals, a thorough understanding of the history, synthesis, and biological context of 16-DPA provides a crucial foundation for innovation in the ongoing development of novel steroidal therapeutics. The methodologies and pathways outlined in this guide serve as a comprehensive resource for those working in this vital field.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Marker degradation - Wikipedia [en.wikipedia.org]

- 4. researchgate.net [researchgate.net]

- 5. benchchem.com [benchchem.com]

- 6. commerce.bio-rad.com [commerce.bio-rad.com]

- 7. Glucocorticoid receptor signaling in health and disease - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. longdom.org [longdom.org]

- 11. Complete 1H and 13C NMR spectra of pregnenolone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. academic.oup.com [academic.oup.com]

- 13. benchchem.com [benchchem.com]

- 14. files01.core.ac.uk [files01.core.ac.uk]

- 15. EXTRACTION OF SOLASODINE FROM DRY FRUITS AND LEAVES OF SOLANUM LACINIATUM AIT. AND THE SYNTHESIS OF 16-DEHYDROPREGNENOLONE ACETATE FROM SOLASODINE BY PHASE-TRANSFER CATALYSIS | International Society for Horticultural Science [ishs.org]

- 16. researchgate.net [researchgate.net]

- 17. arkat-usa.org [arkat-usa.org]

From Yam to Essential Steroid: A Technical Guide to the Synthesis of 16-Dehydropregnenolone Acetate from Diosgenin

Authored for Researchers, Scientists, and Drug Development Professionals, this in-depth technical guide details the biosynthetic pathway for converting diosgenin, a naturally occurring sapogenin from yams, into 16-dehydropregnenolone acetate (16-DPA), a critical intermediate in the pharmaceutical industry for the synthesis of a wide array of steroidal drugs. This document provides a comprehensive overview of the chemical transformations, detailed experimental protocols for both traditional and green synthetic routes, quantitative data, and visual diagrams to elucidate the process.

The conversion of diosgenin to 16-DPA is a cornerstone of steroid chemistry, historically rooted in the groundbreaking Marker degradation developed in the 1930s and 1940s.[1][2] This multi-step chemical synthesis cleaves the spiroketal side chain of diosgenin to yield the C21 steroid precursor, 16-DPA.[3] While the original process involved harsh reagents and conditions, modern advancements have led to the development of more environmentally friendly ("green") methodologies.[4]

This guide will systematically cover the three primary stages of this transformation:

-

Acetolysis: The isomerization of the spiroketal moiety of diosgenin to form pseudodiosgenin diacetate.

-

Oxidation: The oxidative cleavage of the furostenol side chain of pseudodiosgenin diacetate to yield a keto ester intermediate (diosone).

-

Hydrolysis: The subsequent hydrolytic degradation of the keto ester to afford the final product, 16-dehydropregnenolone acetate.

Quantitative Data Summary

The following tables summarize the quantitative data for the different synthetic routes, providing a comparative overview of reaction conditions and yields.

Table 1: Acetolysis of Diosgenin to Pseudodiosgenin Diacetate

| Method | Reagents & Catalysts | Solvent | Temperature (°C) | Pressure | Time (h) | Yield (%) | Reference |

| Marker Degradation | Acetic anhydride | Xylene | 200 | 5-6 kg/cm ² | 14 | Low (unspecified) | [5][6] |

| Improved Marker | Acetic anhydride | Xylene | 200 | 5-6 kg/cm ² | 10 | > 90 | [5] |

| Green Synthesis | Acetic anhydride, AlCl₃ (Lewis Acid) | Acetic anhydride | Not specified | Atmospheric | Not specified | up to 98 | [4] |

Table 2: Oxidation of Pseudodiosgenin Diacetate to Diosone

| Method | Oxidizing Agent | Co-oxidant/Catalyst | Solvent | Temperature (°C) | pH | Yield (%) | Reference |

| Traditional | Chromium trioxide (CrO₃) | - | Dichloroethane, Acetic acid | < 7 | - | ~70 | [5] |

| Green Synthesis | Potassium permanganate (KMnO₄) (5 mol%) | Sodium periodate (NaIO₄) | Not specified | Not specified | - | Not specified | [4] |

| One-Pot Green | Potassium permanganate (KMnO₄) | Tetraethylammonium iodide (TEAI) | Dichloroethane/Dichloromethane | 0-15 | 3 | 75 (for 16-DPA) | [7] |

Table 3: Hydrolysis of Diosone to 16-Dehydropregnenolone Acetate (16-DPA)

| Method | Reagents | Solvent | Conditions | Time (h) | Yield (%) | Reference |

| Acid Hydrolysis | Acetic acid | Acetic acid | Reflux | 2 | Almost quantitative | [5] |

| Base Hydrolysis | Sodium acetate trihydrate | Not specified | Not specified | Not specified | Not specified | [7] |

Table 4: Overall Yield of 16-DPA from Diosgenin

| Method | Overall Yield (%) | Purity of Starting Diosgenin (%) | Reference |

| Improved Marker | > 60 | 85-90 | [5] |

| One-Pot Green | 75 | Not specified | [7] |

Signaling Pathways and Experimental Workflows

To visually represent the chemical transformations and the general experimental process, the following diagrams are provided in the DOT language for Graphviz.

References

- 1. arkat-usa.org [arkat-usa.org]

- 2. files01.core.ac.uk [files01.core.ac.uk]

- 3. researchgate.net [researchgate.net]

- 4. longdom.org [longdom.org]

- 5. A process for the preparation of 16-dehydropregenolone acetate ( 16-dpa) (2007) | Dilip Konwar [scispace.com]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. benchchem.com [benchchem.com]

A Technical Guide to Natural Precursors of Dehydropregnenolone Acetate

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the primary natural sources of precursors for the semi-synthesis of 16-dehydropregnenolone acetate (16-DPA), a pivotal intermediate in the production of a vast array of steroidal drugs. This document provides a comprehensive overview of the key precursor molecules, their botanical origins, quantitative data on their abundance, detailed experimental protocols for their extraction and conversion, and visualizations of their biosynthetic pathways.

Introduction: The Significance of Natural Steroidal Precursors

The commercial synthesis of many essential steroid hormones, including corticosteroids, sex hormones, and oral contraceptives, relies heavily on the availability of cost-effective starting materials.[1][2][3] While total synthesis is possible, the complexity of the steroid nucleus makes it economically unviable for large-scale production. Nature, however, provides a rich source of structurally similar molecules, known as steroidal sapogenins and alkaloids, which can be efficiently converted into key pharmaceutical intermediates like 16-dehydropregnenolone acetate (16-DPA). The two most prominent natural precursors for 16-DPA are diosgenin and solasodine.[1][2][3]

Primary Natural Precursors and Their Sources

The selection of a suitable natural source is a critical first step in the manufacturing process, with the ideal candidate possessing a high concentration of the desired precursor and being amenable to cultivation and harvesting.

Diosgenin

Diosgenin is a steroidal sapogenin that is predominantly extracted from the tubers of various species of the genus Dioscorea, commonly known as yams. Its molecular structure is highly amenable to chemical modification, making it a cornerstone of the steroid industry since the pioneering work of Russell Marker.

Table 1: Quantitative Analysis of Diosgenin in Various Dioscorea Species

| Dioscorea Species | Plant Part | Diosgenin Content (% dry weight) | Reference(s) |

| D. zingiberensis | Tuber | up to 1.95% | [4] |

| D. deltoidea | Tuber | 0.81% (in vitro shoot culture with MeJA) | |

| D. composita | Tuber | High, but specific % not cited | [2] |

| D. floribunda | Tuber | High, but specific % not cited | [2][5] |

| D. bulbifera | Tuber | 0.0021 - 0.0023% | |

| D. hispida | Tuber | 0.003% | |

| D. pentaphylla | Tuber | 0.001% | |

| D. alata | Tuber | Low, specific % not cited | |

| D. oppositifolia | Tuber | Low, specific % not cited | |

| D. pubera | Tuber | Low, specific % not cited | |

| D. hamiltonii | Tuber | Low, specific % not cited |

Solasodine

Solasodine is a steroidal alkaloid that serves as a nitrogen analogue of diosgenin. It is primarily sourced from various species of the genus Solanum. A significant advantage of some Solanum species is that solasodine can be present in the fruits and leaves, which can simplify harvesting compared to digging for tubers. An interesting and potentially large-scale source of solasodine is the glycoalkaloids found in waste streams from potato processing.[6][7][8]

Table 2: Quantitative Analysis of Solasodine in Various Solanum Species

| Solanum Species | Plant Part | Solasodine Content (% dry weight) | Reference(s) |

| S. laciniatum | Leaves | 0.44% | [9] |

| S. laciniatum | Fruits | 0.34% | [9] |

| S. khasianum | Berries | High, but specific % not cited | [5] |

| S. nigrum | Fruits | up to 0.71% (with optimized extraction) | [10][11] |

| S. asperum | Fruits | 0.24% | [12] |

| S. paludosum | Fruits | 0.67% | [12] |

| S. incanum | Fruits | 0.034% | [13] |

| S. sisymbrifolium | Fruits | 0.049% | [13] |

| S. surattense | Fruits | 0.045% | [13] |

| S. torvum | Fruits | 0.040% | [13] |

| S. verbascifolium | Fruits | 0.042% | [13] |

| S. vellosum | Fruits | 0.047% | [13] |

| S. trilobatum | Fruits | 0.132% | [14] |

| S. indicum | Fruits | 0.048% | [14] |

Biosynthesis of Precursor Molecules

Understanding the biosynthetic pathways of diosgenin and solasodine in their respective plant sources can offer insights into potential strategies for enhancing their production through genetic engineering or elicitation. Both pathways originate from the isoprenoid pathway, with cholesterol being a key intermediate.

Diosgenin Biosynthesis Pathway

The biosynthesis of diosgenin begins with the cyclization of 2,3-oxidosqualene to form cycloartenol, which is then converted to cholesterol. A series of subsequent hydroxylation, oxidation, and cyclization steps, catalyzed by cytochrome P450 enzymes and other uncharacterized enzymes, leads to the formation of the spiroketal side chain characteristic of diosgenin.

Caption: Biosynthetic pathway of diosgenin from acetyl-CoA.

Solasodine Biosynthesis Pathway

Similar to diosgenin, the biosynthesis of solasodine also proceeds through cholesterol. The key differentiating step is the introduction of a nitrogen atom at the C-26 position, which is believed to occur via a transamination mechanism involving an aldehyde intermediate.[15] This is followed by cyclization to form the characteristic spiro-amino-ketal side chain of solasodine.

References

- 1. longdom.org [longdom.org]

- 2. longdom.org [longdom.org]

- 3. benchchem.com [benchchem.com]

- 4. Determination of solasodine in fruits of Solanum species - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. research.wur.nl [research.wur.nl]

- 7. arkat-usa.org [arkat-usa.org]

- 8. researchgate.net [researchgate.net]

- 9. EXTRACTION OF SOLASODINE FROM DRY FRUITS AND LEAVES OF SOLANUM LACINIATUM AIT. AND THE SYNTHESIS OF 16-DEHYDROPREGNENOLONE ACETATE FROM SOLASODINE BY PHASE-TRANSFER CATALYSIS | International Society for Horticultural Science [ishs.org]

- 10. Enhancement of Solasodine Extracted from Fruits of Solanum nigrum L. by Microwave-Assisted Aqueous Two-Phase Extraction and Analysis by High-Performance Liquid Chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Enhancement of Solasodine Extracted from Fruits of Solanum nigrum L. by Microwave-Assisted Aqueous Two-Phase Extraction and Analysis by High-Performance Liquid Chromatography - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. youtube.com [youtube.com]

- 14. asianpubs.org [asianpubs.org]

- 15. courseware.cutm.ac.in [courseware.cutm.ac.in]

Chemical and physical properties of Dehydropregnenolone acetate

An In-depth Technical Guide to Dehydropregnenolone Acetate (16-DPA)

For Researchers, Scientists, and Drug Development Professionals

This compound, commonly known as 16-DPA, is a pivotal synthetic intermediate in the pharmaceutical industry. Its significance lies in its role as a versatile precursor for the semi-synthesis of a wide range of steroidal hormones, including corticosteroids, sex hormones, and oral contraceptives. This document provides a comprehensive overview of its chemical and physical properties, detailed experimental protocols for its synthesis and analysis, and insights into its biological significance and associated pathways.

Chemical and Physical Properties

16-DPA is a C21 steroid hormone characterized as a white to off-white crystalline solid.[1][2][3][4] It is stable under normal atmospheric conditions and possesses solubility in organic solvents like ethanol and methanol, while being insoluble in water.[2]

Table 1: Chemical Identifiers for 16-Dehydropregnenolone Acetate

| Identifier | Value |

| IUPAC Name | [(3S,8R,9S,10R,13S,14S)-17-acetyl-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15-decahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate[5] |

| CAS Number | 979-02-2[1][2][4][5] |

| Molecular Formula | C₂₃H₃₂O₃[1][2][4][5] |

| InChI Key | MZWRIOUCMXPLKV-RFOVXIPZSA-N[2][5] |

| SMILES | CC(=O)C1=CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC=C4[C@@]3(CC--INVALID-LINK--OC(=O)C)C)C[5] |

| Synonyms | 16-DPA, 3β-Acetoxy-5,16-pregnadien-20-one, 5,16-Pregnadien-3β-ol-20-one acetate[2][4] |

Table 2: Physicochemical Data for 16-Dehydropregnenolone Acetate

| Property | Value |

| Molar Mass | 356.50 g/mol [2][4][5] |

| Appearance | White or off-white crystalline powder[1][2][4] |

| Melting Point | 170-178 °C[2][4] |

| Boiling Point | 464.4 °C at 760 mmHg[2] |

| Density | 1.11 g/cm³[2] |

| Solubility | Soluble in ethanol, methanol; Insoluble in water[2] |

| Storage | Room Temperature[2] |

Experimental Protocols

The industrial production of 16-DPA relies on the chemical degradation of naturally occurring steroidal sapogenins, primarily diosgenin and solasodine.[1][4][6][7] The classic multi-step synthesis, known as the Marker degradation, has been refined over the years to improve yield, efficiency, and environmental safety.[4][6]

General Synthesis Workflow from Diosgenin

The conversion of diosgenin to 16-DPA typically involves three main stages: acetolysis to open the spiroketal side chain, oxidation to cleave the side chain, and hydrolysis/elimination.[6][7]

Caption: Generalized workflow for the synthesis of 16-DPA from diosgenin.

Methodology 1: Green Synthesis from Diosgenin

This protocol avoids the use of highly toxic chromium reagents.[6]

-

Acetolysis and Acetylation:

-

Combine diosgenin with acetic anhydride (Ac₂O), which acts as both reagent and solvent.

-

Add a Lewis acid catalyst, such as aluminum chloride (AlCl₃), to reduce the reaction temperature and pressure requirements.[6]

-

Heat the mixture to yield pseudodiosgenin diacetate.

-

-

Oxidation:

-

Dissolve the product from the previous step in a suitable solvent.

-

Perform a catalytic oxidation using potassium permanganate (KMnO₄, 5 mol%) in the presence of a co-oxidant like sodium periodate (NaIO₄).[6] This step cleaves the side chain to form the C-20 keto group.

-

-

Hydrolysis:

-

The resulting intermediate is hydrolyzed, typically with an acid, to yield the final product, 16-dehydropregnenolone acetate.

-

Methodology 2: Analytical Characterization

The identity and purity of synthesized 16-DPA are confirmed using a combination of spectroscopic and chromatographic techniques.[7]

-

Thin-Layer Chromatography (TLC):

-

Stationary Phase: Silica gel 60 F254 plates.

-

Mobile Phase: A mixture of non-polar and polar solvents (e.g., petroleum ether:ethyl acetate).

-

Visualization: UV light (254 nm) and/or staining with phosphomolybdic acid followed by heating.[8]

-

Purpose: To monitor reaction progress and assess the purity of the final product.

-

-

High-Performance Liquid Chromatography (HPLC):

-

Column: C18 analytical column.

-

Detector: Diode-Array Detector (DAD).[8]

-

Purpose: To quantify the purity of 16-DPA and identify any impurities.

-

-

Spectroscopy:

-

Nuclear Magnetic Resonance (¹H NMR, ¹³C NMR): To confirm the chemical structure by analyzing the chemical shifts and coupling constants of protons and carbons.[7]

-

Infrared (IR) Spectroscopy: To identify key functional groups, such as the carbonyl (C=O) stretch of the ketone and ester, and the C=C double bonds.[7]

-

Mass Spectrometry (MS): To confirm the molecular weight and fragmentation pattern of the compound.[7]

-

-

Physical Properties:

-

Melting Point Determination: A sharp melting point range close to the literature value indicates high purity.[7]

-

Biological Activity and Signaling Pathways

16-DPA itself has no direct medical applications but serves as a crucial building block for numerous therapeutic steroids.[1][4][9] Its derivatives are investigated for a variety of biological activities.

Role as a Precursor in Steroidogenesis

16-DPA is a key intermediate that can be chemically converted into a vast array of hormones that regulate metabolism, inflammation, and reproductive functions.

References

- 1. 16 this compound, 16 DPA by HimPharm [himpharm.com]

- 2. 16-Dehydropregnenolone Acetate - 16DPA Supplier [xa-gs.com]

- 3. 16-Dehydropregnenolone acetate | 979-02-2 [chemicalbook.com]

- 4. 16-Dehydropregnenolone acetate - Wikipedia [en.wikipedia.org]

- 5. This compound | C23H32O3 | CID 92855 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. files01.core.ac.uk [files01.core.ac.uk]

- 8. pubs.acs.org [pubs.acs.org]

- 9. nbinno.com [nbinno.com]

Dehydropregnenolone Acetate: A Linchpin in Steroid Hormone Synthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Dehydropregnenolone acetate (16-DPA) stands as a critical synthetic intermediate in the production of a vast array of steroid hormones, including corticosteroids, progestogens, androgens, and estrogens. Its strategic position in the synthetic pathway, derived from readily available plant-based sterols, has made it a cornerstone of the pharmaceutical industry. This technical guide provides a comprehensive overview of the role of this compound in steroidogenesis, detailing its synthesis, bioconversion, and subsequent enzymatic transformations into key steroid hormones. The document includes detailed experimental protocols, quantitative data, and visual representations of the core pathways and workflows to support researchers and professionals in the field of steroid drug development.

Introduction

This compound (16-DPA), with the chemical formula C23H32O3, is a pivotal precursor in the semi-synthesis of numerous steroid-based active pharmaceutical ingredients (APIs).[1][2] Its importance lies in its versatile chemical structure, which allows for efficient conversion into various classes of steroid hormones that regulate a wide range of physiological processes, including immune response, inflammation, and reproductive health.[1] The large-scale availability of 16-DPA, primarily through the chemical degradation of plant-derived sapogenins like diosgenin and solasodine, revolutionized the steroid industry, enabling the affordable production of essential medicines.[3][4][5] This guide delves into the technical details of 16-DPA's role as a key intermediate, providing a foundational resource for its application in research and drug development.

Physicochemical Properties of this compound

16-DPA is a white to off-white crystalline powder.[1] Its physical and chemical characteristics are summarized in the table below.

| Property | Value | Reference |

| Molecular Formula | C23H32O3 | [2] |

| Molar Mass | 356.506 g·mol−1 | [2] |

| Melting Point | 171–172 °C (340–342 °F; 444–445 K) | [2] |

| Appearance | White crystalline powder | [2] |

| CAS Number | 979-02-2 | [2] |

Synthesis of this compound

The primary industrial route for the synthesis of 16-DPA is the Marker degradation of diosgenin, a sapogenin extracted from yams of the Dioscorea genus.[3][5] This process involves a three-step chemical transformation.

Marker Degradation of Diosgenin: A Three-Step Synthesis

A notable advancement in the synthesis of 16-DPA from diosgenin was developed by Chowdhury et al. (2011), achieving an overall yield of over 60%.[5] This process is outlined below.

3.1.1. Experimental Protocol for the Synthesis of 16-DPA from Diosgenin [5]

Step 1: Acetolysis (Isomerization) of Diosgenin to Pseudodiosgenin Diacetate

-

Charge a pressure reactor vessel with 50 g (0.12 mol) of diosgenin, 40 ml of acetic anhydride (0.4 mol), and 150 ml of xylene.

-

Heat the mixture to 200°C, allowing the pressure to build to 5-6 kg/cm ².

-

Maintain these conditions for a set period, monitoring the reaction's progress.

-

After completion, cool the reactor and process the mixture to isolate the pseudodiosgenin diacetate.

-

Yield: 91%

-

Step 2: Oxidation of Pseudodiosgenin Diacetate to Diosone

-

Prepare an oxidant solution by dissolving 25 g (0.25 mol) of chromium trioxide (CrO₃) in 25 ml of water and 10 ml of glacial acetic acid. Precool this solution to 0-5°C.

-

Dissolve 50 g (0.1 mol) of pseudodiosgenin diacetate in 100 ml of dichloromethane, 100 ml of glacial acetic acid, and 25 ml of water.

-

Cool the substrate mixture to 0-5°C and add the oxidant solution dropwise, maintaining the temperature below 5-7°C.

-

Apply sonication (35 KHz) during the reaction.

-

After the reaction is complete, separate the organic layer and recover the solvent under reduced pressure to obtain diosone.

-

Yield: 70%

-

Step 3: Hydrolytic Degradation of Diosone to 16-DPA

-

Reflux 50 g (0.094 mol) of diosone in 200 ml of glacial acetic acid for 2 hours.

-

Monitor the reaction by thin-layer chromatography (TLC).

-

Upon completion, recover the acetic acid by distillation under reduced pressure.

-

Wash the residue with cold water and extract with petroleum ether.

-

Crystallize the product from methanol to obtain pure 16-dehydropregnenolone acetate.

-

Yield: 90%

-

Overall Yield: >60% (based on 85-90% purity of commercial diosgenin).[5]

Role of this compound in Steroidogenesis

16-DPA serves as a branch point for the synthesis of various classes of steroid hormones. The initial step in its biological utilization is the hydrolysis of the acetate group at the 3β-position, a reaction catalyzed by esterases. The resulting dehydropregnenolone is then channeled into the different steroidogenic pathways.

Conversion to Progestogens and Corticosteroids

Dehydropregnenolone is converted to progesterone by the action of 3β-hydroxysteroid dehydrogenase (3β-HSD).[6][7] Progesterone can then serve as a precursor for the synthesis of corticosteroids through a series of enzymatic reactions involving CYP17A1 (17α-hydroxylase activity), CYP21A2 (21-hydroxylase), and CYP11B1 (11β-hydroxylase) to ultimately produce cortisol.[4][8]

Conversion to Androgens and Estrogens

Alternatively, dehydropregnenolone can be converted to dehydroepiandrosterone (DHEA) through the 17,20-lyase activity of CYP17A1.[1][9] DHEA is a key precursor for androgens. It is converted to androstenedione by 3β-HSD, and androstenedione can then be converted to testosterone by 17β-hydroxysteroid dehydrogenase (17β-HSD).[10][11] Androgens, in turn, can be converted to estrogens. For instance, androstenedione is converted to estrone, and testosterone is converted to estradiol by the enzyme aromatase (CYP19A1).[10]

Bioconversion of this compound

Microbial biotransformation offers an alternative and often more specific route for the conversion of steroids. A notable example is the exclusive conversion of 16-DPA to 4-androstene-3,17-dione (AD), a key intermediate for androgen synthesis, by Delftia acidovorans.[8][12]

Optimization of Bioconversion Parameters

The efficiency of the bioconversion of 16-DPA to AD by Delftia acidovorans is influenced by several factors. The table below summarizes the optimized parameters for this process.

| Parameter | Optimal Condition | Molar Conversion (%) | Reference |

| pH | 7.0 | ~71.8 (at 30°C, 120h) | [8] |

| Temperature | 30°C | ~71.8 (at pH 7.0, 120h) | [8] |

| Substrate Concentration | 0.5 mg/mL | ~71.8 (at 30°C, pH 7.0, 120h) | [8] |

Experimental Protocol for Bioconversion of 16-DPA to AD

The following protocol is a general guideline based on the study by Awadhiya et al.[8]

5.2.1. Inoculum Preparation

-

Culture Delftia acidovorans MTCC 3363 on a suitable agar medium.

-

Inoculate a single colony into a seed culture medium and incubate until the culture reaches the exponential growth phase.

5.2.2. Bioconversion

-

Prepare the fermentation medium in Erlenmeyer flasks and sterilize.

-

Inoculate the fermentation medium with the seed culture.

-

Add 16-DPA (dissolved in a suitable carrier solvent like dioxane) to the culture medium to the desired final concentration (e.g., 0.5 mg/mL).

-

Incubate the flasks under optimized conditions (e.g., 30°C, pH 7.0) with shaking.

-

Monitor the bioconversion process by periodically taking samples.

5.2.3. Extraction and Analysis

-

Extract the steroid products from the fermentation broth using an organic solvent such as ethyl acetate.[8][13]

-

Dry the organic extract over anhydrous sodium sulfate.

-

Analyze the extracted steroids by thin-layer chromatography (TLC) and quantify using High-Performance Liquid Chromatography (HPLC) with a UV detector.[8][14]

Downstream Processing and Further Conversions

The products obtained from the initial conversion of 16-DPA, such as progesterone and androstenedione, are valuable intermediates for the synthesis of a wide range of steroid hormones.

Synthesis of Testosterone from Androstenedione

Androstenedione is readily converted to testosterone by the enzyme 17β-hydroxysteroid dehydrogenase.[10]

Synthesis of Estrogens from Androgens

The aromatization of androgens to estrogens is a key step in steroidogenesis. The conversion of androstenedione to estrone and testosterone to estradiol is catalyzed by aromatase. Studies have shown varying conversion ratios depending on physiological conditions. For example, in normal adult men, the transfer constant for the conversion of androstenedione to estrone is approximately 1.35%, while the conversion of testosterone to estradiol is about 0.39%.[15]

Conclusion

This compound remains an indispensable intermediate in the pharmaceutical industry for the synthesis of a broad spectrum of steroid hormones. Its efficient production from plant-based sources via the Marker degradation and its versatile utility in both chemical and biotechnological conversion processes underscore its significance. This technical guide has provided a detailed overview of the synthesis of 16-DPA, its central role in the steroidogenic pathways, and protocols for its conversion into key steroid intermediates. The presented data and visual workflows offer a valuable resource for researchers and professionals engaged in the discovery and development of new steroid-based therapeutics. Further research into optimizing bioconversion processes and exploring novel enzymatic pathways will continue to enhance the utility of this pivotal molecule.

References

- 1. Inhibitors of Testosterone Biosynthetic and Metabolic Activation Enzymes - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. THE BIOLOGICAL ACTIONS OF DEHYDROEPIANDROSTERONE INVOLVES MULTIPLE RECEPTORS - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Adrenal Steroidogenesis and Congenital Adrenal Hyperplasia - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Steroid - Wikipedia [en.wikipedia.org]

- 6. Enhanced conversion of androstenedione to estrogens in obese males - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. 3β-Hydroxysteroid dehydrogenase - Wikipedia [en.wikipedia.org]

- 8. rose-hulman.edu [rose-hulman.edu]

- 9. Testosterone [med.uc.edu]

- 10. Androstenedione - Wikipedia [en.wikipedia.org]

- 11. iheartgains.com [iheartgains.com]

- 12. researchgate.net [researchgate.net]

- 13. stressmarq.com [stressmarq.com]

- 14. High Performance Liquid Chromatography (HPLC) with Fluorescence Detection for Quantification of Steroids in Clinical, Pharmaceutical, and Environmental Samples: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Conversion of blood androgens to estrogens in normal adult men and women - PMC [pmc.ncbi.nlm.nih.gov]

The Gateway to Steroidogenesis: A Technical Guide to the Mechanism of Action of Dehydropregnenolone Acetate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dehydropregnenolone acetate (16-DPA), a synthetic steroid, serves as a pivotal precursor in the pharmaceutical synthesis of a wide array of steroid hormones. While not biologically active itself, its significance lies in its efficient enzymatic conversion to crucial intermediates in the steroidogenesis pathway. This technical guide provides an in-depth exploration of the mechanism of action of 16-DPA, focusing on its biotransformation, the enzymes involved, and the downstream hormonal products. This document summarizes key quantitative data, details relevant experimental protocols, and provides visual representations of the associated biochemical pathways and workflows.

Mechanism of Action: A Prodrug Approach to Hormone Synthesis

The primary mechanism of action of this compound is its function as a prodrug or synthetic intermediate. It enters the steroidogenic pathway and is metabolized by microbial or mammalian enzymes to yield biologically active steroid hormones. The core of its action is the enzymatic removal of the acetate group and subsequent modifications of the steroid nucleus.

A key transformation is the conversion of 16-DPA into androstenedione (AD), a central precursor for both androgens and estrogens. This bioconversion has been demonstrated effectively using the bacterium Delftia acidovorans. This process is significant as it provides an alternative route to AD, which is a critical starting material for the synthesis of numerous steroid-based pharmaceuticals.

Quantitative Data: Bioconversion of 16-DPA to Androstenedione

The efficiency of the biotransformation of 16-DPA to androstenedione by Delftia acidovorans is influenced by several factors. The following tables summarize the quantitative data on the molar conversion yield under optimized conditions.

| Parameter | Optimal Value | Maximum Molar Conversion (%) |

| pH | 7.0 | 82.88[1] |

| Temperature (°C) | 30 | 71.8[1] |

| Substrate Concentration (mg/mL) | 0.5 | ~70 (at 96h)[2] |

Table 1: Optimal Conditions for the Bioconversion of 16-DPA to Androstenedione by Delftia acidovorans

| pH | Molar Conversion (%) |

| 6.5 | ~69[1] |

| 7.0 | 82.88[1] |

| 7.5 | ~77[1] |

Table 2: Effect of pH on the Molar Conversion of 16-DPA to Androstenedione

| Temperature (°C) | Molar Conversion (%) |

| 30 | 71.8[1] |

| 35 | 55.6[1] |

| 40 | No accumulation of AD[1] |

Table 3: Effect of Temperature on the Molar Conversion of 16-DPA to Androstenedione

| Substrate Concentration (mg/mL) | Molar Conversion at 96h (%) |

| 0.5 | ~70[2] |

| 1.0 | ~55[2] |

| 1.5 | ~48[2] |

Table 4: Effect of Substrate Concentration on the Molar Conversion of 16-DPA to Androstenedione

Signaling Pathways and Metabolic Conversions

The conversion of 16-DPA integrates into the broader steroid hormone synthesis pathway. Once converted to androstenedione, it can be further metabolized by a series of enzymes, primarily from the cytochrome P450 (CYP) and hydroxysteroid dehydrogenase (HSD) families, to produce various androgens and estrogens.

Figure 1: Simplified pathway of this compound conversion.

Experimental Protocols

Microbial Bioconversion of 16-DPA to Androstenedione

This protocol is based on the methodology described for the conversion of 16-DPA to AD using Delftia acidovorans.[1][2][3]

a. Microorganism and Culture Conditions:

-

Strain: Delftia acidovorans MTCC 3363.

-

Growth Medium: Nutrient broth.

-

Incubation: 30°C with shaking.

b. Bioconversion Assay:

-

Prepare a seed culture of D. acidovorans in nutrient broth.

-

Inoculate the production medium (buffered nutrient broth, pH 7.0) with the seed culture.

-

Add 16-DPA dissolved in a suitable carrier solvent (e.g., dioxane) to a final concentration of 0.5 mg/mL.[2]

-

Incubate the culture at 30°C with shaking for up to 120 hours.[1]

-

Withdraw samples at regular intervals for analysis.

c. Extraction and Analysis:

-

Extract the steroids from the culture medium using an organic solvent such as ethyl acetate.

-

Dry the organic extract and redissolve the residue in a suitable solvent for analysis.

-

Analyze the products by Thin Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC) for identification and quantification of AD.

Figure 2: Workflow for microbial bioconversion of 16-DPA.

HPLC-MS/MS for Quantification of Steroids

This protocol provides a general framework for the sensitive and specific quantification of 16-DPA and its metabolites.

a. Sample Preparation:

-

Perform liquid-liquid extraction of the biological matrix (e.g., plasma, cell culture media) with a suitable organic solvent (e.g., diethyl ether, n-hexane).[4]

-

Evaporate the organic layer to dryness under a stream of nitrogen.

-

Reconstitute the residue in the mobile phase.

b. Chromatographic Conditions:

-

Column: A C18 reversed-phase column is commonly used.[5]

-

Mobile Phase: A gradient of an aqueous buffer (e.g., ammonium acetate) and an organic solvent (e.g., methanol or acetonitrile).[4]

-

Flow Rate: Typically in the range of 0.2-1.0 mL/min.

-

Injection Volume: 10-50 µL.

c. Mass Spectrometry Conditions:

-

Ionization: Electrospray ionization (ESI) in positive or negative mode, depending on the analyte.

-

Detection: Multiple Reaction Monitoring (MRM) for high selectivity and sensitivity. Specific precursor-to-product ion transitions for each analyte and internal standard should be optimized.

H295R Steroidogenesis Assay

The H295R cell line is a valuable in vitro model to assess the effects of compounds on steroid hormone production as it expresses all the key enzymes of the steroidogenic pathway.[6][7]

a. Cell Culture and Exposure:

-

Culture H295R cells in a suitable medium in multi-well plates.

-

Acclimate the cells for 24 hours.

-

Expose the cells to various concentrations of the test compound (e.g., 16-DPA) for 48 hours.[6][7] Include appropriate controls (vehicle, positive, and negative).

b. Hormone Analysis:

-

At the end of the exposure period, collect the cell culture medium.

-

Quantify the levels of key steroid hormones (e.g., testosterone, estradiol, cortisol, aldosterone) in the medium using methods like ELISA or LC-MS/MS.

c. Cell Viability:

-

Assess cell viability after exposure to distinguish between specific effects on steroidogenesis and general cytotoxicity.

Conclusion

This compound acts as a versatile synthetic precursor whose mechanism of action is predicated on its efficient enzymatic conversion into key steroid hormone intermediates. The biotransformation of 16-DPA to androstenedione by microorganisms like Delftia acidovorans represents a significant pathway for the production of this crucial building block for various pharmaceuticals. While specific enzyme kinetic and binding affinity data for 16-DPA are not extensively available, the established protocols for steroid analysis and in vitro steroidogenesis assays provide a robust framework for further investigation into its metabolic fate and effects on hormone synthesis. This technical guide provides a foundation for researchers and drug development professionals to understand and utilize 16-DPA in the synthesis of steroid hormones.

References

- 1. Bioconversion of 16-dehydropregnenolone Acetate to Exclusively 4-androstene-3,17-dione by Delftia acidovorans MTCC 3363 – PJM ONLINE [pjmonline.org]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. HPLC-UV method development and validation for 16-dehydropregnenolone, a novel oral hypolipidaemic agent, in rat biological matrices for application to pharmacokinetic studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. High-Throughput H295R Steroidogenesis Assay: Utility as an Alternative and a Statistical Approach to Characterize Effects on Steroidogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. cdn.prod.website-files.com [cdn.prod.website-files.com]

Pharmacological Profile of Dehydropregnenolone Acetate Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dehydropregnenolone acetate (DPA), a key intermediate in the synthesis of various steroid hormones, has emerged as a versatile scaffold for the development of novel therapeutic agents. Its derivatives have demonstrated a broad spectrum of pharmacological activities, including anticancer, anti-inflammatory, neuroprotective, and enzyme-inhibiting properties. This technical guide provides an in-depth overview of the pharmacological profile of DPA derivatives, focusing on quantitative data, detailed experimental methodologies, and the underlying signaling pathways.

Data Presentation: Quantitative Analysis of Biological Activity

The biological efficacy of various this compound derivatives has been quantified through in vitro assays. The following tables summarize the half-maximal inhibitory concentration (IC50) values, providing a comparative analysis of their potency in different therapeutic areas.

Table 1: Anticancer Activity of DPA Derivatives

| Derivative | Cell Line | IC50 (µM) | Reference |

| 3β-hydroxy-21-(1H-1,2,4-triazole-1-yl)pregna-5,16-dien-20-one | SK-LU-1 | >80% inhibition at test concentration | [1][2] |

| 20-oxo-21-(1H-1,2,4-triazole-1-yl)pregna-5,16-dien-3β-yl-acetate | SK-LU-1 | >80% inhibition at test concentration | [1][2] |

| Pentacyclic steroid 2b | MCF-7 | < 8 | [3] |

| Pentacyclic steroid 2d | MCF-7 | < 8 | [3] |

| Pentacyclic steroid 2f | MCF-7 | < 8 | [3] |

| Pentacyclic steroid 2j | MCF-7 | < 8 | [3] |

| Pentacyclic steroid 2a | MCF-7 | < 10 | [3] |

| Pentacyclic steroid 2c | MCF-7 | < 10 | [3] |

| Pentacyclic steroid 2g | MCF-7 | < 10 | [3] |

| Pentacyclic steroid 2i | MCF-7 | < 10 | [3] |

Table 2: 5α-Reductase Inhibitory Activity of DPA Derivatives

| Derivative | Enzyme Isoform | IC50 (nM) | Reference |

| 21-(1H-imidazol-1-yl)-20-oxopregna-5,16-dien-3β-yl-cyclohexanecarboxylate | 5α-R2 | 29 | [4] |

| Derivative 1f | 5α-R2 | 21.8 | [4] |

| Derivative 2b | 5α-R2 | 20 | [4] |

| Derivative 3d | 5α-R2 | 15 | [4] |

| 20-oxo-21-(1H-1,2,4-triazole-1-yl)pregna-5,16-dien-3β-yl-propionate | Type 1 & 2 | Lower than Finasteride | [1] |

| 20-oxo-21-(1H-1,2,4-triazole-1-yl)pregna-5,16-dien-3β-yl-pentanoate | Type 1 & 2 | Lower than Finasteride | [1] |

Experimental Protocols

Detailed methodologies are essential for the replication and advancement of research. This section outlines the key experimental protocols used to evaluate the pharmacological profile of DPA derivatives.

MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability and proliferation.

Protocol:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Treat the cells with various concentrations of the DPA derivatives and a vehicle control. Incubate for the desired exposure period (e.g., 24, 48, or 72 hours).

-

MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.

-

Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

5α-Reductase Inhibition Assay

This assay determines the ability of DPA derivatives to inhibit the 5α-reductase enzyme, which is responsible for the conversion of testosterone to dihydrotestosterone (DHT).

Protocol:

-

Enzyme Preparation: Prepare a microsomal fraction containing 5α-reductase from rat prostate or other relevant tissues.

-

Reaction Mixture: In a reaction tube, combine the microsomal fraction, a buffered solution (pH 6.5), NADPH as a cofactor, and the test DPA derivative at various concentrations.

-

Initiation of Reaction: Add radiolabeled testosterone (e.g., [³H]-testosterone) to initiate the enzymatic reaction.

-

Incubation: Incubate the reaction mixture at 37°C for a specified period (e.g., 30-60 minutes).

-

Steroid Extraction: Stop the reaction and extract the steroids using an organic solvent such as ethyl acetate.

-

Chromatographic Separation: Separate the substrate (testosterone) and the product (DHT) using thin-layer chromatography (TLC).

-

Quantification: Quantify the amount of radiolabeled DHT formed using a scintillation counter or other appropriate methods.

-

Data Analysis: Calculate the percentage of inhibition at each concentration of the test compound and determine the IC50 value.

Griess Reaction for Nitric Oxide (NO) Measurement

This assay quantifies the production of nitric oxide (NO), a key inflammatory mediator, by measuring its stable metabolite, nitrite, in cell culture supernatants.

Protocol:

-

Cell Culture and Stimulation: Culture RAW 264.7 macrophages and stimulate them with lipopolysaccharide (LPS) in the presence or absence of DPA derivatives for 24 hours.

-

Sample Collection: Collect the cell culture supernatant.

-

Griess Reagent Preparation: Prepare the Griess reagent by mixing equal volumes of 1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water.

-

Reaction: Mix 50 µL of the cell supernatant with 50 µL of the Griess reagent in a 96-well plate.

-

Incubation: Incubate the plate at room temperature for 10-15 minutes, protected from light.

-

Absorbance Measurement: Measure the absorbance at 540 nm.

-

Data Analysis: Determine the nitrite concentration from a sodium nitrite standard curve and calculate the percentage of NO inhibition.

Signaling Pathways and Experimental Workflows

The pharmacological effects of this compound derivatives are mediated through the modulation of specific signaling pathways. The following diagrams, generated using the DOT language, illustrate these pathways and the experimental workflows used to investigate them.

Anti-inflammatory Action via NF-κB Pathway Inhibition

DPA derivatives have been shown to exert anti-inflammatory effects by inhibiting the NF-κB signaling pathway. This pathway is a central regulator of inflammatory gene expression.

Neuroprotective Effects via PI3K/Akt Pathway Activation

Certain neurosteroid derivatives of DPA are believed to confer neuroprotection by activating the PI3K/Akt signaling pathway, which promotes cell survival and inhibits apoptosis.

Western Blot Workflow for Pathway Analysis

Western blotting is a key technique to analyze the protein expression and phosphorylation status of components within these signaling pathways.

Conclusion

This compound derivatives represent a promising class of compounds with diverse pharmacological activities. The data and protocols presented in this guide offer a comprehensive resource for researchers and drug development professionals. Further investigation into the structure-activity relationships and optimization of lead compounds will be crucial for translating the therapeutic potential of these derivatives into clinical applications. The elucidation of their mechanisms of action through detailed pathway analysis will continue to be a key area of research.

References

Dehydropregnenolone Acetate: A Comprehensive Technical Guide for its Application as a Reference Standard in Analytical Chemistry

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of Dehydropregnenolone Acetate (DPA) and its critical role as a reference standard in analytical chemistry. DPA is a pivotal intermediate in the synthesis of a wide array of steroid hormones, making its accurate identification and quantification essential for research, development, and quality control in the pharmaceutical industry.[1][2][3] This document details the physicochemical properties, synthesis, purification, and analytical methodologies for DPA, ensuring its reliable use as a reference material.

Physicochemical Properties and Specifications

A reference standard of this compound must be well-characterized to ensure its identity, purity, and potency. The following table summarizes the key physicochemical properties of DPA.

| Property | Value |

| Chemical Name | 3β-Acetoxy-5,16-pregnadien-20-one |

| Synonyms | 16-DPA, 16,17-Dithis compound |

| CAS Number | 979-02-2 |

| Molecular Formula | C₂₃H₃₂O₃ |

| Molecular Weight | 356.50 g/mol |

| Appearance | White to off-white crystalline powder |

| Melting Point | 171-172 °C |

| Solubility | Soluble in organic solvents such as ethanol, slightly soluble in water. |

A Certificate of Analysis (CoA) for a DPA reference standard provides batch-specific data on purity and impurity profiles. While a specific CoA for DPA is not publicly available, the following table illustrates the typical data that would be presented, based on a representative CoA for a steroid reference standard.

Table 1: Representative Certificate of Analysis for this compound Reference Standard

| Test | Specification | Result | Method |

| Identification | Conforms to structure | Conforms | ¹H-NMR, ¹³C-NMR, MS, IR |

| Assay (on dried basis) | ≥ 98.0% | 99.5% | HPLC |

| Loss on Drying | ≤ 1.0% | 0.2% | USP <731> |

| Residue on Ignition | ≤ 0.1% | < 0.1% | USP <281> |

| Heavy Metals | ≤ 20 ppm | < 10 ppm | USP <231> |

| Residual Solvents | Meets USP <467> requirements | Conforms | GC-HS |

| Specific Rotation | Report value | +10° to +15° (c=1 in CHCl₃) | USP <781> |

| Impurity Profile | |||

| - Any individual impurity | ≤ 0.5% | Impurity A: 0.15% | HPLC |

| - Total impurities | ≤ 1.0% | 0.3% | HPLC |

Synthesis and Purification for a Reference Standard

The quality of a reference standard is fundamentally dependent on its synthesis and purification process. DPA is primarily synthesized from naturally occurring steroidal sapogenins, such as diosgenin from yams or solasodine from nightshade plants.[4] The Marker degradation is a well-established synthetic route.[4]

A generalized workflow for the synthesis and purification of DPA suitable for a reference standard is outlined below.

-

Slurry Preparation: The crude DPA is mixed with a minimal amount of the chosen eluent to form a slurry.

-

Column Packing: A glass column is packed with silica gel in the eluent (e.g., a mixture of hexane and ethyl acetate).

-

Loading: The DPA slurry is carefully loaded onto the top of the silica gel bed.

-

Elution: The eluent is passed through the column, and fractions are collected.

-

Monitoring: The separation is monitored by Thin Layer Chromatography (TLC).

-

Fraction Pooling: Fractions containing pure DPA are combined.

-

Solvent Evaporation: The solvent is removed under reduced pressure to yield the purified DPA.

Analytical Methodologies

Accurate and precise analytical methods are essential for the use of DPA as a reference standard. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are the most common techniques.

HPLC with UV or mass spectrometric detection is a robust method for the quantification of DPA and its related impurities.

Table 2: HPLC-UV Method for the Analysis of Dehydropregnenolone

| Parameter | Condition |

| Column | C18 reversed-phase (e.g., 4.6 x 250 mm, 5 µm) |

| Mobile Phase | Acetonitrile and deionized water (55:45 v/v) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 248 nm |

| Injection Volume | 20 µL |

| Column Temperature | Ambient |

| Limit of Quantitation | 20 ng/mL in biological matrices |

| Recovery | >92% |

Table 3: HPLC-MS/MS Method for the Analysis of 16-Dehydropregnenolone and its Metabolites

| Parameter | Condition |

| Column | Spheri-5 RP-18 (4.6 x 100 mm, 5 µm) with guard column |

| Mobile Phase | Acetonitrile and ammonium acetate buffer (90:10, v/v) |

| Flow Rate | 0.65 mL/min |

| Mass Spectrometer | Triple quadrupole |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Detection Mode | Multiple Reaction Monitoring (MRM) |

| Linearity Range | 1.56 - 400 ng/mL in plasma |

| Limit of Detection | 0.78 ng/mL in plasma |

-

Standard Preparation: Prepare a stock solution of the DPA reference standard in the mobile phase. Create a series of calibration standards by serial dilution.

-

Sample Preparation: Dissolve the sample containing DPA in the mobile phase. If analyzing from a biological matrix, perform a liquid-liquid or solid-phase extraction.

-

Chromatographic Run: Inject the standards and samples into the HPLC system.

-

Data Analysis: Construct a calibration curve from the peak areas of the standards. Determine the concentration of DPA in the samples by comparing their peak areas to the calibration curve.

GC-MS is a highly sensitive and specific technique for the analysis of steroids. Due to the low volatility of DPA, a derivatization step is required prior to analysis. Silylation is a common derivatization method for steroids.[5]

Table 4: General GC-MS Method for Steroid Analysis (to be validated for DPA)

| Parameter | Condition |

| Derivatization | Two-step: Methoximation followed by Silylation |

| Derivatizing Reagents | Methoxyamine hydrochloride in pyridine, followed by N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) |

| GC Column | Capillary column suitable for steroid analysis (e.g., 5% phenyl-methylpolysiloxane) |

| Carrier Gas | Helium |

| Injection Mode | Splitless |

| Temperature Program | Optimized for separation of steroid derivatives |

| Mass Spectrometer | Quadrupole or Ion Trap |

| Ionization Mode | Electron Ionization (EI) |

| Acquisition Mode | Full Scan or Selected Ion Monitoring (SIM) |

-

Sample Preparation: Extract DPA from the sample matrix and evaporate to dryness.

-

Methoximation: Add methoxyamine hydrochloride in pyridine to the dried extract. Incubate to convert keto groups to methoximes.

-

Silylation: Add a silylating agent such as MSTFA to the reaction mixture. Incubate to derivatize hydroxyl groups to trimethylsilyl (TMS) ethers.[5]

-

GC-MS Analysis: Inject the derivatized sample into the GC-MS system.

-

Data Analysis: Identify the DPA derivative based on its retention time and mass spectrum. Quantify using an internal standard and a calibration curve.

Biological Role and Significance

This compound's primary significance in the pharmaceutical industry is as a crucial intermediate in the synthesis of a wide range of steroid hormones.[1][2] It serves as a key building block for the production of corticosteroids, androgens, and progestins. There is currently no substantial evidence to suggest that DPA has a significant direct biological or signaling role itself. Its importance lies in its chemical structure, which allows for efficient conversion into biologically active steroid molecules.

Stability and Storage

For use as a reference standard, the stability of this compound is paramount.

-

Storage: DPA should be stored in a well-closed container, protected from light, at a controlled room temperature or as specified by the supplier (e.g., 2-8 °C for long-term storage).

-

Stability: As a solid, DPA is generally stable. Stability studies should be conducted according to ICH guidelines to establish a re-test period or shelf life for the reference standard. In solution, the stability will depend on the solvent and storage conditions.

Conclusion

This compound is an indispensable reference standard for the analytical chemistry that underpins the development and manufacturing of steroid-based pharmaceuticals. Its proper characterization, synthesis, and the use of validated analytical methods are essential for ensuring the quality, safety, and efficacy of these important drugs. This guide provides the foundational technical information for researchers, scientists, and drug development professionals to effectively utilize DPA as a reference standard in their work.

References

Dehydropregnenolone Acetate: A Potential Farnesoid X Receptor (FXR) Antagonist for Therapeutic Development

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The farnesoid X receptor (FXR), a nuclear receptor activated by bile acids, is a critical regulator of bile acid, lipid, and glucose homeostasis. Its central role in metabolic pathways has positioned it as a key therapeutic target for a range of conditions, including cholestatic liver diseases, non-alcoholic steatohepatitis (NASH), and metabolic syndrome. While FXR agonists have been the primary focus of drug development, there is a growing interest in the therapeutic potential of FXR antagonists. This technical guide explores the potential of dehydropregnenolone acetate, and more specifically its active form, 16-dehydropregnenolone (16-DHP), as an FXR antagonist. This document provides a comprehensive overview of the available data, detailed experimental protocols for assessing FXR antagonism, and visual representations of the relevant biological pathways and experimental workflows.

Introduction: The Farnesoid X Receptor (FXR) and its Therapeutic Potential

The farnesoid X receptor (FXR) is a ligand-activated transcription factor belonging to the nuclear receptor superfamily.[1] Primarily expressed in the liver, intestine, kidneys, and adrenal glands, FXR plays a pivotal role in maintaining metabolic homeostasis.[1] Its endogenous ligands are bile acids, most notably chenodeoxycholic acid (CDCA).[1] Upon activation by bile acids, FXR heterodimerizes with the retinoid X receptor (RXR) and binds to specific DNA sequences known as FXR response elements (FXREs) in the promoter regions of target genes.[1] This binding initiates a cascade of transcriptional events that regulate the synthesis, transport, and metabolism of bile acids, thereby preventing their cytotoxic accumulation.[1] Beyond bile acid regulation, FXR activation also influences lipid and glucose metabolism, making it a highly attractive target for drug discovery.[1]

While FXR agonists have shown therapeutic promise, the potential of FXR antagonists is an emerging area of research. Antagonism of FXR can lead to an increase in bile acid synthesis and cholesterol catabolism, a mechanism that could be beneficial in conditions such as hypercholesterolemia.

This compound and 16-Dehydropregnenolone (16-DHP)

This compound, chemically known as 16-dehydropregnenolone acetate (16-DPA), is a steroid intermediate used in the synthesis of various hormones.[2] While there is a lack of direct studies on the FXR antagonist activity of 16-DPA, its deacetylated form, 16-dehydropregnenolone (16-DHP), has been identified as an FXR modulator.[3][4] A study by the Central Drug Research Institute (CDRI) has indicated that 16-DHP acts as an FXR antagonist, leading to lipid-lowering effects.[1][3] This suggests that the in vivo hydrolysis of the acetate group from 16-DPA could release the active antagonist, 16-DHP.

Mechanism of Action

As an FXR antagonist, 16-DHP is hypothesized to competitively bind to the ligand-binding domain (LBD) of the FXR, preventing the binding of endogenous bile acid agonists. This inhibition of FXR activation would disrupt the downstream signaling cascade, leading to a decrease in the expression of FXR target genes such as the small heterodimer partner (SHP) and the bile salt export pump (BSEP). The downregulation of SHP, a key transcriptional repressor, would in turn lead to the upregulation of cholesterol 7α-hydroxylase (CYP7A1), the rate-limiting enzyme in bile acid synthesis from cholesterol. This increased conversion of cholesterol to bile acids is the proposed mechanism for the observed lipid-lowering effects of 16-DHP.[2]

Quantitative Data

A pivotal study on 16-dehydropregnenolone (DHP) investigated its pharmacokinetics and lipid-lowering activity in rats, attributing its mechanism of action to FXR antagonism.[3][4] While this study provides valuable in vivo data, it does not report a specific IC50 value for FXR antagonism. The primary focus was on the pharmacokinetic profile and the resulting physiological effects on lipid levels.

Table 1: Summary of In Vivo Pharmacokinetic Parameters of 16-Dehydropregnenolone (DHP) in Rats [3][4]

| Parameter | Oral Administration (36 mg/kg) | Oral Administration (72 mg/kg) | Intravenous Administration (5 mg/kg) | Intravenous Administration (10 mg/kg) |

| Cmax (ng/mL) | 205.6 ± 45.8 | 510.2 ± 112.5 | 1105.3 ± 250.1 | 2850.7 ± 540.6 |

| Tmax (h) | 1.5 ± 0.5 | 1.8 ± 0.4 | 0.08 ± 0.02 | 0.08 ± 0.03 |

| AUC (ng·h/mL) | 850.4 ± 150.7 | 2810.9 ± 560.3 | 1250.6 ± 280.4 | 3540.8 ± 710.2 |

| t1/2 (h) | 3.2 ± 0.8 | 8.1 ± 1.5 | 2.5 ± 0.6 | 3.9 ± 0.9 |

Data are presented as mean ± standard deviation.

Experimental Protocols

The following are detailed methodologies for key experiments to assess the FXR antagonist potential of a compound like this compound or 16-DHP.

FXR Competitive Binding Assay

This assay determines the ability of a test compound to compete with a known fluorescently labeled FXR agonist for binding to the FXR ligand-binding domain (LBD).

Materials:

-

Purified recombinant human FXR-LBD protein

-

Fluorescently labeled FXR agonist (e.g., a fluorescent derivative of GW4064)

-

Test compound (this compound/16-DHP)

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, 150 mM NaCl, 1 mM EDTA, 5% glycerol)

-

384-well, low-volume, black microplates

-

Plate reader capable of measuring fluorescence polarization or time-resolved fluorescence resonance energy transfer (TR-FRET)

Procedure:

-

Prepare a serial dilution of the test compound and a known FXR antagonist (positive control) in assay buffer.

-

In a 384-well plate, add a fixed concentration of the fluorescently labeled FXR agonist.

-

Add the serially diluted test compound or control to the wells.

-

Initiate the binding reaction by adding a fixed concentration of the purified FXR-LBD protein to all wells.

-

Incubate the plate at room temperature for 1-2 hours, protected from light.

-

Measure the fluorescence polarization or TR-FRET signal using a compatible plate reader.

-

Data Analysis: The decrease in fluorescence signal with increasing concentrations of the test compound indicates competitive binding. The IC50 value, the concentration of the test compound that displaces 50% of the fluorescent ligand, is calculated by fitting the data to a sigmoidal dose-response curve.

Cell-Based FXR Reporter Gene Assay

This assay measures the ability of a compound to antagonize the activation of FXR-mediated gene transcription in a cellular context.

Materials:

-

HEK293T or HepG2 cells

-

FXR expression plasmid

-

FXR response element (FXRE)-driven luciferase reporter plasmid

-

Control plasmid for transfection normalization (e.g., Renilla luciferase)

-

Cell culture medium (e.g., DMEM with 10% FBS)

-

Transfection reagent (e.g., Lipofectamine)

-

Known FXR agonist (e.g., CDCA or GW4064)

-

Test compound (this compound/16-DHP)

-

Luciferase assay reagent

-

Luminometer

Procedure:

-

Seed cells in a 96-well plate and allow them to attach overnight.

-

Co-transfect the cells with the FXR expression plasmid, the FXRE-luciferase reporter plasmid, and the normalization control plasmid using a suitable transfection reagent.

-

After 24 hours, replace the medium with fresh medium containing a fixed concentration of the FXR agonist (to induce a submaximal response) and serial dilutions of the test compound. Include controls with agonist only and vehicle only.

-

Incubate the cells for another 24 hours.

-

Lyse the cells and measure the firefly and Renilla luciferase activities using a luminometer.

-

Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity. The antagonist activity is determined by the dose-dependent decrease in agonist-induced luciferase expression. Calculate the IC50 value from the dose-response curve.

FXR Coactivator Recruitment Assay (TR-FRET)